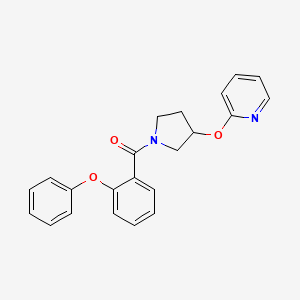
(2-Phenoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Phenoxyphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound . The molecular formula is C22H20N2O3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula and the typical bonding patterns of its constituent atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure . For example, its melting point is 212–214 ℃ .Aplicaciones Científicas De Investigación
Antimicrobial Activities:
- Organotin(IV) complexes derived from related compounds have shown promising antibacterial activities, particularly against bacteria like Klebsiella sp., Bacillus cereus, Staphylococcus sp., and Escherichia coli (Singh, Singh, & Bhanuka, 2016).
- Certain derivatives of similar compounds exhibited significant antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystal Structure and Molecular Analysis:
- The crystal and molecular structures of similar compounds have been thoroughly analyzed, providing valuable insights into their molecular configurations and potential applications in material science (Lakshminarayana et al., 2009).
Density Functional Theory (DFT) Studies:
- DFT studies on related compounds have been instrumental in understanding their molecular electrostatic potential and physicochemical properties, which are crucial for designing new materials and drugs (Huang et al., 2021).
Spectroscopic Properties:
- The spectroscopic properties of compounds with similar structures have been investigated, revealing their potential for applications in fields like fluorescence-based sensing and imaging (Al-Ansari, 2016).
Chemical Synthesis and Reaction Studies:
- Research has been conducted on the synthesis of structurally related compounds, which can be useful in creating new chemical entities for various scientific applications (Erenler & Biellmann, 2005).
Molecular Interaction Studies:
- Studies have been done on the interaction of related compounds with different metals, providing insights into their potential use in catalysis and material science (Pięta et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Pyridin-2-yloxy Group
The pyridin-2-yloxy group is a common feature in many biologically active compounds. Pyridine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
(2-phenoxyphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-22(24-15-13-18(16-24)27-21-12-6-7-14-23-21)19-10-4-5-11-20(19)26-17-8-2-1-3-9-17/h1-12,14,18H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBVQFBIVXQIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

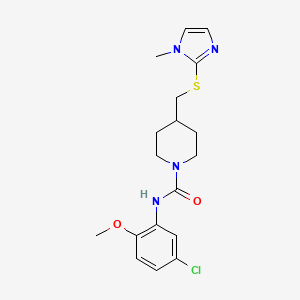
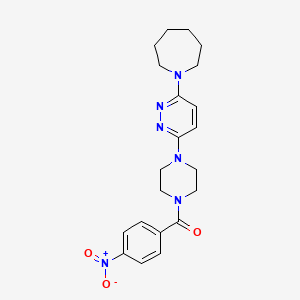
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
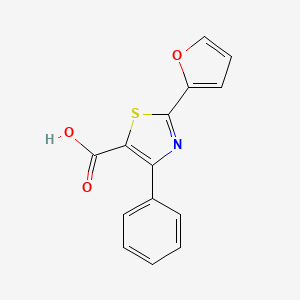
![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)
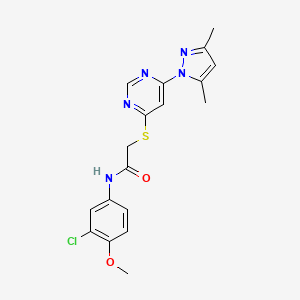
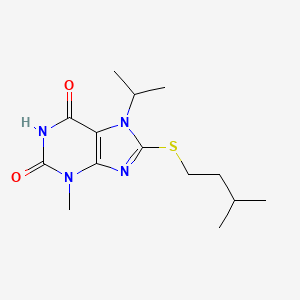

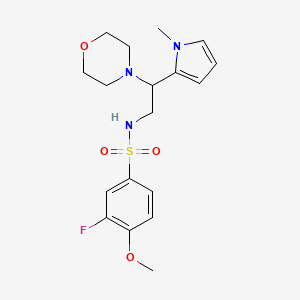

![2-Chloro-3-[(3-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2597083.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2597086.png)
![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)